4-Ethyl-4'-pentyl-1,1'-biphenyl

Description

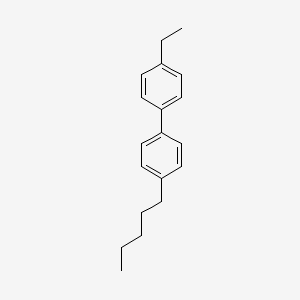

4-Ethyl-4'-pentyl-1,1'-biphenyl is a biphenyl derivative with ethyl (-C₂H₅) and pentyl (-C₅H₁₁) substituents at the para positions of the two aromatic rings. Its molecular formula is C₁₉H₂₄, with a molecular weight of 252.39 g/mol. Biphenyl derivatives are widely studied for their applications in liquid crystals, organic electronics, and synthetic intermediates due to their planar aromatic structure and tunable substituent effects.

Properties

IUPAC Name |

1-ethyl-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h8-15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCQXNPXQTZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606454 | |

| Record name | 4-Ethyl-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63295-08-9 | |

| Record name | 4-Ethyl-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Ethyl-4’-pentyl-1,1’-biphenyl involves the reduction of aldehydes followed by a coupling reaction. The process typically includes the following steps:

Reduction of Aldehydes: The starting material, such as p-tolualdehyde, is reduced to p-tolualcohol.

Coupling Reaction: The reduced product is then subjected to a coupling reaction with pentyl bromide under acidic conditions to form 4-Ethyl-4’-pentyl-1,1’-biphenyl.

Industrial Production Methods

In industrial settings, the production of 4-Ethyl-4’-pentyl-1,1’-biphenyl may involve large-scale coupling reactions using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated biphenyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include biphenyl ketones, carboxylic acids, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-4’-pentyl-1,1’-biphenyl has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Mechanism of Action

The mechanism of action of 4-Ethyl-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Its effects are mediated through the modulation of signaling pathways and the alteration of cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Ethyl-4'-pentyl-1,1'-biphenyl with key analogs:

Key Observations:

- Alkyl Chain Length : Increasing the alkyl chain length (e.g., from methyl to pentyl) enhances hydrophobicity and may improve mesogenic properties in liquid crystals .

- Substituent Type : Ethynyl groups (e.g., in 4-Ethyl-4'-ethynylbiphenyl) introduce rigidity and conjugation, making the compound suitable for optoelectronic applications . Fluorinated analogs exhibit higher thermal stability due to strong C-F bonds .

- Cyclohexyl vs. Aromatic Rings : Cyclohexyl-substituted biphenyls (e.g., 4-Ethyl-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl) show reduced biodegradability but lower acute toxicity compared to fully aromatic systems .

Reactivity and Functionalization

- C-H Bond Functionalization: In 4-Ethyl-4'-methyl-1,1'-biphenyl, secondary benzylic C-H bonds exhibit 6:1 selectivity over primary sites during hydrazine product formation.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling protocols (e.g., for 4-Ethyl-4'-(trifluoromethyl)-1,1'-biphenyl) demonstrate the feasibility of introducing electron-withdrawing groups (e.g., -CF₃) to biphenyl cores, which could be extended to pentyl-substituted derivatives .

Environmental and Toxicological Profiles

- 4-Ethyl-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl: Classified as non-irritating and non-sensitizing, with low acute toxicity (oral LD₅₀ > 2,000 mg/kg).

Q & A

Q. What are the established synthetic routes for 4-Ethyl-4'-pentyl-1,1'-biphenyl, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where biphenyl cores are functionalized with ethyl and pentyl groups. For example:

- Step 1 : Prepare boronic esters of substituted aryl halides (e.g., 4-ethylphenylboronic acid and 4-pentylbromobenzene).

- Step 2 : Use a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with a base (e.g., Na₂CO₃) at 80–100°C for 12–24 hours .

- Optimization : Adjust catalyst loading (1–5 mol%), solvent polarity, and reaction time to improve yields (reported up to 75–85%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, ethyl and pentyl groups show distinct triplet/multiplet patterns in aromatic regions .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., MW 294.5 g/mol) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and receptor binding (e.g., fluorescence polarization for enzyme inhibition).

- Dose-response curves : Use concentrations from 1 nM to 100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst recycling : Employ heterogeneous catalysts (e.g., Pd/C) to reduce costs and improve turnover numbers .

- Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes .

- Purification : Use recrystallization in ethanol/hexane mixtures or flash chromatography with silica gel .

Q. How should researchers resolve contradictions in toxicity data across studies?

- Methodological Answer :

- Systematic review : Follow EPA’s literature search strategy (Table B-1 in ) to identify primary studies, prioritizing peer-reviewed journals and excluding unreliable sources.

- Quality assessment : Evaluate study design (e.g., dose ranges, control groups) using criteria from EPA’s Toxicological Review .

- Meta-analysis : Statistically integrate data from in vivo and in vitro studies to identify dose-dependent trends .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity. For biphenyl analogs, substituent position impacts π-π stacking and binding affinity .

- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Solvent selection : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Byproduct management : Monitor and remove halogenated side products via selective adsorption .

- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to track reaction progress .

Q. How do substituent positions (ethyl vs. pentyl) influence the compound’s mesomorphic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.